2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a thienyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes and amines.
Introduction of the Thienyl and Trifluoromethyl Groups: These groups are introduced via electrophilic substitution reactions, often using reagents like trifluoromethyl iodide and thiophene derivatives.
Attachment of the Cyano Group: The cyano group is typically introduced through nucleophilic substitution reactions using cyanide salts.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under basic conditions.
Acylation to Form the Final Product: The final step involves acylation of the intermediate with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The thienyl group may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid
- **3-amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl-(4-methoxy-phenyl)-methanone
Uniqueness
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, as it can interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C19H12F3N3OS2 |
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Molecular Weight |
419.4g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C19H12F3N3OS2/c20-19(21,22)14-9-15(16-7-4-8-27-16)25-18(13(14)10-23)28-11-17(26)24-12-5-2-1-3-6-12/h1-9H,11H2,(H,24,26) |
InChI Key |
SKOZJBACNXMXEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
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